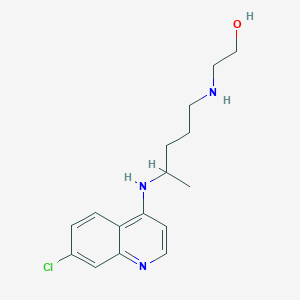

Cletoquin

Übersicht

Beschreibung

Es wird in der Leber durch die Wirkung mehrerer Cytochrom-P450-Enzyme gebildet, darunter CYP2D6, CYP3A4, CYP3A5 und CYP2C8 . Cletoquin ist ein Derivat von Chloroquin und hat sich als antiviral, antimalariell und möglicherweise zur Behandlung von Autoimmunerkrankungen geeignet erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch die oxidative N-Deethylierung von Hydroxychloroquin synthetisiert. Diese Reaktion wird durch Cytochrom-P450-Enzyme in der Leber katalysiert . Der Prozess beinhaltet die Entfernung einer Ethylgruppe von Hydroxychloroquin, was zur Bildung von this compound führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie seine Laborsynthese. Der Prozess beinhaltet die Verwendung von großen Bioreaktoren, die die notwendigen Cytochrom-P450-Enzyme enthalten, um die N-Deethylierung von Hydroxychloroquin zu katalysieren. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Cletoquin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung der Aktivität von Cytochrom-P450-Enzymen und des Arzneimittelstoffwechsels verwendet.

Biologie: Wird auf seine antiviralen Eigenschaften, insbesondere gegen das Chikungunya-Virus, untersucht.

Industrie: Wird bei der Entwicklung neuer Malariamittel und Behandlungen für Virusinfektionen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen:

Antimalarielle Wirkung: this compound hemmt die Wirkung der Hämpolymerase in malariellen Trophozoiten und verhindert die Umwandlung von Häm in Hämozoin.

Antivirale Wirkung: This compound hat sich als Hemmstoff der Replikation des Chikungunya-Virus erwiesen, indem es in die virale Proteinsynthese eingreift.

Behandlung von Autoimmunerkrankungen: This compound moduliert die Immunantwort, indem es die Produktion proinflammatorischer Zytokine hemmt und die Aktivität von Immunzellen reduziert.

Wirkmechanismus

Target of Action

Cletoquine, also known as Desethylhydroxychloroquine, is a major active metabolite of Hydroxychloroquine . It primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme into non-toxic hemazoin .

Mode of Action

Cletoquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite .

Biochemical Pathways

The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the malaria parasite. This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately leading to the parasite’s death .

Pharmacokinetics

Cletoquine is produced in the liver by various cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The pharmacokinetic properties of Cletoquine are similar to those of Chloroquine . Chloroquine is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .

Result of Action

The primary result of Cletoquine’s action is the death of the malaria parasite. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, Cletoquine causes the parasite to accumulate toxic heme, leading to cell lysis and the death of the parasite .

Action Environment

The action of Cletoquine can be influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzymes, which metabolize Cletoquine in the liver, can be affected by factors such as the individual’s genetic makeup, age, sex, diet, and exposure to other drugs . These factors can influence the bioavailability of Cletoquine and, consequently, its efficacy and stability.

Biochemische Analyse

Biochemical Properties

Cletoquine interacts with various enzymes, proteins, and other biomolecules. It is produced in the liver by the interaction of Hydroxychloroquine with the enzymes CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The nature of these interactions involves the metabolic transformation of Hydroxychloroquine into Cletoquine .

Cellular Effects

Cletoquine has the ability to act against the chikungunya virus (CHIKV), indicating its influence on viral cellular processes

Molecular Mechanism

The molecular mechanism of Cletoquine involves its interaction with biomolecules and its ability to act against the chikungunya virus (CHIKV)

Metabolic Pathways

Cletoquine is involved in the metabolic pathways of Hydroxychloroquine, where it is produced in the liver by the interaction of Hydroxychloroquine with the enzymes CYP2D6, CYP3A4, CYP3A5, and CYP2C8 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cletoquine is synthesized through the oxidative N-deethylation of Hydroxychloroquine. This reaction is catalyzed by cytochrome P450 enzymes in the liver . The process involves the removal of an ethyl group from Hydroxychloroquine, resulting in the formation of Cletoquine.

Industrial Production Methods

The industrial production of Cletoquine follows similar principles as its laboratory synthesis. The process involves the use of large-scale bioreactors containing the necessary cytochrome P450 enzymes to catalyze the N-deethylation of Hydroxychloroquine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Cletoquin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann weiter oxidiert werden, um andere Metaboliten zu produzieren.

Reduktion: Es kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte und reduzierte Metaboliten von this compound sowie substituierte Derivate mit verschiedenen funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

Cletoquin ist eng mit mehreren anderen Verbindungen verwandt, darunter:

Chloroquin: Sowohl this compound als auch Chloroquin sind Chinolinderivate mit antimalariellen Eigenschaften.

Hydroxychloroquin: This compound ist ein wichtiger aktiver Metabolit von Hydroxychloroquin und teilt viele seiner therapeutischen Eigenschaften.

Die Einzigartigkeit von this compound liegt in seinem breiten Wirkungsspektrum, das antimalarielle, antivirale und potenzielle Behandlungsmöglichkeiten für Autoimmunerkrankungen umfasst, was es zu einer vielseitigen Verbindung für wissenschaftliche Forschung und therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863361 | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-15-1 | |

| Record name | (±)-Desethylhydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cletoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLETOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

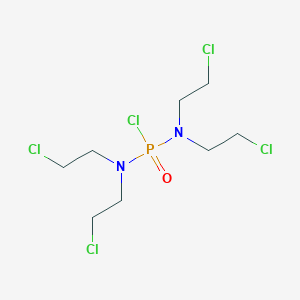

Feasible Synthetic Routes

Q1: The research mentions other Chloroquine derivatives like Hydroxychloroquine. How does the structure of Cletoquine compare, and could this impact its activity?

A: While the research highlights the binding affinity of Cletoquine and compares it favorably to Hydroxychloroquine, it doesn't delve into the specific structural comparisons affecting their activity []. Exploring these structural nuances and their impact on binding interactions would require a more in-depth analysis involving additional computational studies and comparisons with experimental data. This information could be crucial for understanding the structure-activity relationship and designing more potent and selective inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)